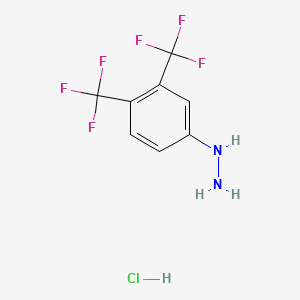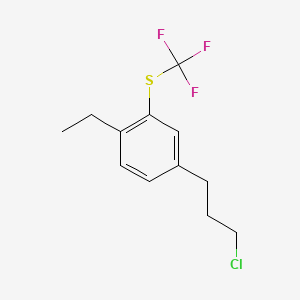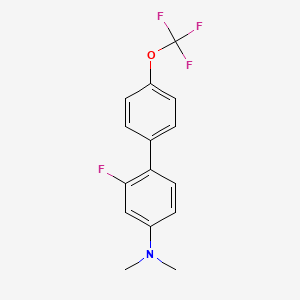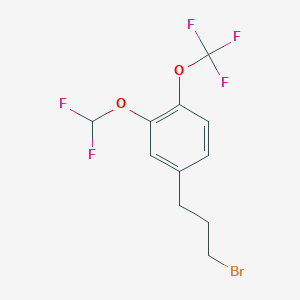![molecular formula C15H18O B14060923 1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene CAS No. 3383-04-8](/img/structure/B14060923.png)
1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diallyl phenyl allyl ether is an organic compound characterized by the presence of multiple allyl groups attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable subject for various scientific studies and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diallyl phenyl allyl ether typically involves the reaction of sodium phenoxide with allyl bromide. This reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the allyl bromide, resulting in the formation of the ether bond .
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of zeolites as catalysts has been explored to enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Diallyl phenyl allyl ether undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Ni, H₂/Rh
Substitution: Palladium catalysts, basic conditions
Major Products Formed:
Oxidation: Diols, aldehydes, ketones
Reduction: Saturated ethers
Substitution: Various substituted phenyl ethers
Applications De Recherche Scientifique
Mécanisme D'action
The primary mechanism by which 2,6-diallyl phenyl allyl ether exerts its effects is through the Claisen rearrangement. This reaction involves the migration of an allyl group from the oxygen atom to the ortho position of the phenyl ring, resulting in the formation of an o-allylphenol . This rearrangement proceeds via a concerted mechanism involving a six-membered cyclic transition state, which is characteristic of sigmatropic rearrangements .
Comparaison Avec Des Composés Similaires
Allyl Phenyl Ether: Similar in structure but lacks the additional allyl groups at the 2 and 6 positions.
Diallyl Ether: Contains two allyl groups but does not have the phenyl ring.
Phenyl Allyl Ether: Similar to allyl phenyl ether but with variations in the position of the allyl group.
Uniqueness: 2,6-Diallyl phenyl allyl ether is unique due to the presence of multiple allyl groups, which significantly enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic applications and research studies .
Propriétés
Numéro CAS |
3383-04-8 |
|---|---|
Formule moléculaire |
C15H18O |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
2-prop-2-enoxy-1,3-bis(prop-2-enyl)benzene |
InChI |
InChI=1S/C15H18O/c1-4-8-13-10-7-11-14(9-5-2)15(13)16-12-6-3/h4-7,10-11H,1-3,8-9,12H2 |
Clé InChI |
XFYYTWXUPGDISU-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(C(=CC=C1)CC=C)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


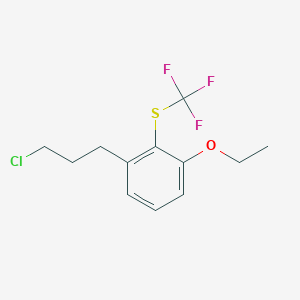
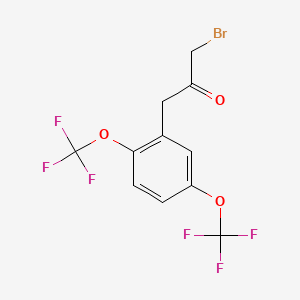
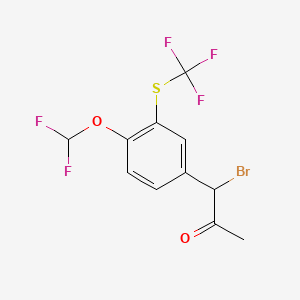
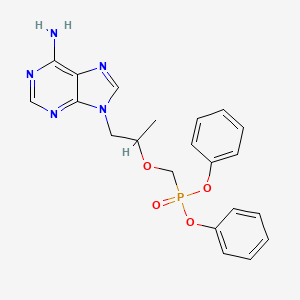
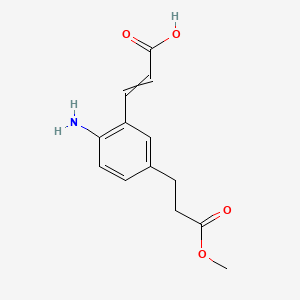
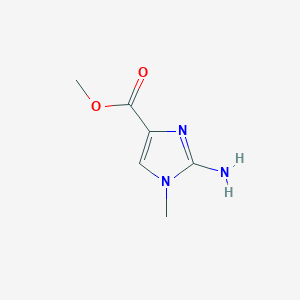
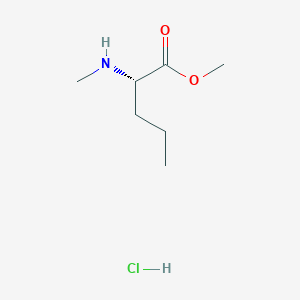
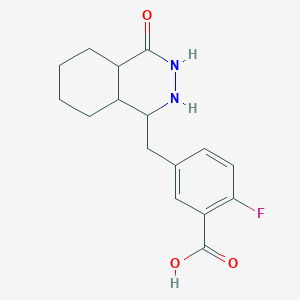
![(10R,13S)-10,13-dimethyl-3-oxidanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14060887.png)
